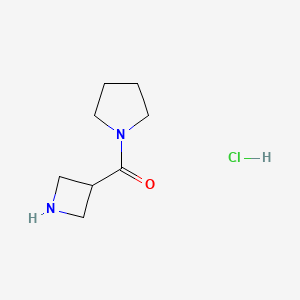

Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride

Description

Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride (CAS: 1820707-48-9) is a heterocyclic compound featuring a 4-membered azetidine ring linked via a methanone group to a 5-membered pyrrolidine ring, with a hydrochloride salt. Its molecular formula is C8H15ClN2O, molecular weight 206.67 g/mol, and it is commercially available at ≥99% purity for industrial use . The compound’s structural rigidity and nitrogen-rich framework make it relevant in pharmaceutical intermediates, particularly in modulating receptor binding or enzymatic activity.

Properties

IUPAC Name |

azetidin-3-yl(pyrrolidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8(7-5-9-6-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWTYQZOFUOKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820707-48-9 | |

| Record name | Methanone, 3-azetidinyl-1-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

One-Step Direct Synthesis

One efficient approach involves a one-step synthesis method where the target compound is formed directly from readily available precursors. This method reduces the number of purification steps and increases overall yield by minimizing intermediate handling. Typically, the azetidine and pyrrolidine components are reacted under controlled conditions to form the methanone linkage, followed by acidification to form the hydrochloride salt.

Cycloaddition and Ring-Forming Reactions

Cycloaddition reactions are commonly employed to construct the azetidine ring system. In these methods, azetidine derivatives are formed through cyclization of appropriate precursors, which are then coupled with pyrrolidine derivatives. This approach allows for stereochemical control and can be adapted to produce different stereoisomers of the compound.

Acid-Catalyzed Formation and Salt Conversion

The hydrochloride salt is typically formed by bubbling hydrogen chloride gas through a solution or suspension of the free base compound in ethanol or another suitable solvent at low temperature (0°C), followed by refluxing for several hours (e.g., 12 hours). This process precipitates the hydrochloride salt, which is then isolated by filtration and washing with solvents such as methyl tert-butyl ether to yield a pure, stable salt form.

Purification Techniques

Purification of the crude product often involves crystallization from suitable solvents or recrystallization of the hydrochloride salt. Crystallization improves purity and stability, and is preferred over chromatographic methods for scalability. Drying and washing steps are optimized to remove residual solvents and impurities.

NMR monitoring in deuterated solvents (e.g., DMSO-d6) can be used to track reaction progress in real time during azetidine ring formation.

Hydrogenation steps under controlled pressure and temperature may be involved in related synthetic routes for azetidine derivatives, using palladium hydroxide catalysts to achieve desired functional group transformations.

Reaction temperature control (e.g., 55-60°C for intermediate steps, 0°C for salt formation) is critical to maximize yield and purity.

Use of triethylamine or other bases during coupling reactions can improve reaction efficiency and selectivity.

The preparation of Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride involves strategic synthetic steps including direct coupling or cycloaddition to form the azetidine-pyrrolidine methanone core, followed by acid-mediated salt formation and purification. Optimal methods emphasize one-step synthesis for efficiency, acidification with hydrogen chloride gas to yield the hydrochloride salt, and crystallization for purification. Reaction conditions such as solvent choice, temperature, and catalysts are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride has been investigated for its potential as a bioactive compound. It is primarily recognized for its role in developing inhibitors targeting various biological pathways.

Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the compound's efficacy as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL is considered a promising therapeutic strategy for treating conditions such as:

- Chronic Pain

- Inflammation

- Neurodegenerative Diseases

Research has shown that derivatives of azetidin-3-yl(pyrrolidin-1-yl)methanone can act as both reversible and irreversible MAGL inhibitors, with some compounds demonstrating significant binding affinity and selectivity .

Antimicrobial and Anticancer Properties

The compound has also been explored for its antimicrobial and anticancer activities. Preliminary studies suggest that it may possess properties that inhibit the growth of various pathogens and cancer cells, making it a candidate for further pharmacological evaluation .

Synthetic Methodologies

The synthesis of this compound involves several organic reactions, which can be optimized to enhance yield and purity.

Common Synthetic Routes

The synthesis typically includes:

- Nucleophilic Substitution Reactions : Involving azetidine precursors.

- Condensation Reactions : Combining pyrrolidine derivatives with other functional groups.

Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to improve reaction efficiency .

One-Pot Synthesis Protocols

Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, thereby reducing time and material costs while maintaining product integrity .

Case Studies and Research Findings

Several case studies provide insights into the applications and effectiveness of this compound.

Development of MAGL Inhibitors

In a study focusing on the design of MAGL inhibitors, researchers synthesized various derivatives based on the azetidine scaffold. The findings indicated that specific modifications to the compound could enhance its binding affinity to MAGL, demonstrating its potential for therapeutic applications in pain management and neuroprotection .

Anticancer Activity Evaluation

Another research effort evaluated the anticancer properties of azetidin derivatives against several cancer cell lines. The results showed promising cytotoxic effects, suggesting that these compounds could serve as lead candidates for developing new anticancer agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| MAGL Inhibition | Targeting chronic pain and neurodegenerative diseases | Effective reversible/irreversible inhibitors identified |

| Antimicrobial Activity | Potential against various pathogens | Preliminary studies indicate significant antimicrobial effects |

| Anticancer Properties | Inhibiting cancer cell growth | Promising cytotoxicity against multiple cancer cell lines |

| Synthetic Methodologies | Efficient synthesis routes | One-pot methods enhance yield and reduce reaction time |

Mechanism of Action

The mechanism of action of azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo nucleophilic addition and substitution reactions, which can modify the structure and function of biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights key differences between the target compound and its analogues:

Key Observations:

Ring Size and Rigidity: The 4-membered azetidine ring in the target compound introduces strain, enhancing reactivity compared to the 6-membered piperidine analogue (CAS 937724-81-7) .

Functional Group Variations: The methanone linkage in the target compound (vs. direct amine in CAS 149105-96-4) increases polarity and hydrogen-bonding capacity, influencing solubility and pharmacokinetics . The hydroxyl group in CAS 2227205-27-6 enhances hydrophilicity, making it more suitable for aqueous formulations .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The target compound’s methanone group improves solubility in polar aprotic solvents (e.g., DMSO) compared to the non-ketone analogue (CAS 149105-96-4) . The hydroxylated derivative (CAS 2227205-27-6) shows superior solubility in water and methanol .

Stability :

Synthetic Utility :

Research and Application Insights

Pharmaceutical Intermediates :

- Industrial-grade compounds (e.g., CAS 1820707-48-9) require ISO/REACH certification for safe handling .

Biological Activity

Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula , which includes an azetidine ring and a pyrrolidine moiety. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications and synthesis processes.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. For instance, similar compounds have been shown to activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating cell proliferation, differentiation, and apoptosis .

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- Compounds with similar azetidine structures have demonstrated significant anticancer properties. For example, derivatives have been reported to inhibit proliferation and induce apoptosis in human solid tumor cell lines, including breast and prostate cancer .

- A study highlighted that certain azetidinone derivatives could enhance the efficacy of antibiotics against resistant strains, indicating potential use in combination therapies .

- Antiviral Properties :

-

Neuroprotective Effects :

- Some azetidine derivatives are being explored for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings and Case Studies

Case Study: Anticancer Potential

In a recent study evaluating the anticancer potential of azetidine derivatives, researchers synthesized several compounds and tested their efficacy against MCF-7 breast cancer cells. The results indicated that specific derivatives exhibited nanomolar potency in inhibiting cell growth and inducing apoptosis, suggesting a promising direction for future drug development .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex molecules used in drug discovery and development.

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of azetidine-containing compounds often involves coupling reactions between azetidine derivatives and carbonyl-containing moieties. For example, a similar compound, (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride, was synthesized using 1.0 M aqueous HCl under controlled heating (50°C), yielding 52.7% after purification . To optimize yields:

- Temperature control : Gradual heating (0–50°C) minimizes side reactions.

- Purification : Use preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients) to isolate the product .

- Acid selection : Hydrochloric acid is preferred for salt formation due to its stability and ease of removal .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine and pyrrolidine ring connectivity and proton environments.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to minimize hydrolysis. Desiccants (e.g., silica gel) prevent moisture absorption .

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation .

- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to establish shelf life .

Advanced Research Questions

Q. How can computational modeling predict the solvation behavior and reactivity of this compound in different solvents?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use software like GROMACS to model solvation free energy in polar (e.g., water) and nonpolar (e.g., DMSO) solvents. Compare with experimental solubility data .

- Density Functional Theory (DFT) : Calculate partial charges and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the azetidine nitrogen may exhibit higher reactivity in acidic media .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar azetidine derivatives?

Methodological Answer:

- Comparative SAR studies : Analyze analogs like 1-(Azetidin-3-yl)pyrrolidine hydrochloride (CAS 149105-96-4) to identify critical substituents affecting activity .

- In vitro assays : Test the compound against isoforms of target enzymes (e.g., kinases) to assess selectivity. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate results .

- Meta-analysis : Pool data from public databases (e.g., ChEMBL) to identify trends in potency and off-target effects .

Q. What are the challenges in achieving enantiomeric purity during the synthesis of azetidine-containing compounds, and how can chiral chromatography or catalysts be employed?

Methodological Answer:

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) with heptane/isopropanol gradients to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during key steps like ring-opening or coupling reactions to favor one enantiomer .

- Quality control : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For example, (S)-5-(Trityloxymethyl)-2-pyrrolidinone achieved 98% purity using similar methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.